Product packaging for 5-Cyclopropylcyclohexane-1,3-dione(Cat. No.:CAS No. 172155-41-8)

5-Cyclopropylcyclohexane-1,3-dione

Cat. No.: B1380303
CAS No.: 172155-41-8
M. Wt: 152.19 g/mol
InChI Key: HODUOLKLCSAVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a cyclopropyl substituent at the 5-position of the dione ring. This compound serves as a crucial synthetic intermediate and building block in organic chemistry, particularly for the development of compounds targeting p-hydroxyphenylpyruvate dioxygenase (HPPD), a significant molecular target for herbicide development . The 1,3-dione pharmacophore is essential for forming stable complexes with the ferrous iron in the HPPD enzyme active site, leading to potent inhibition . The cyclopropyl group influences the compound's lipophilicity and electronic properties, which can fine-tune its biological activity and physical characteristics. As a specialized chemical scaffold, this compound is valuable for constructing more complex molecules in medicinal and agrochemical research . It is typically synthesized via routes such as the Michael addition of chalcones to dimedone followed by Claisen condensation, or through acylation of 1,3-cyclohexanedione derivatives . Researchers utilize this compound for exploring structure-activity relationships (SAR) and developing novel bioactive molecules. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B1380303 5-Cyclopropylcyclohexane-1,3-dione CAS No. 172155-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODUOLKLCSAVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297731
Record name 5-Cyclopropyl-1,3-cyclohexanedione
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URL https://comptox.epa.gov/dashboard/DTXSID001297731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172155-41-8
Record name 5-Cyclopropyl-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172155-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Cyclopropylcyclohexane 1,3 Dione

Classical Approaches via Cyclohexane-1,3-dione Core Modifications

The foundational methods for synthesizing substituted cyclohexane-1,3-diones often rely on the cyclization of linear precursors. These classical approaches are valued for their reliability and the use of readily available starting materials.

Condensation Reactions Involving Keto-Esters

One of the most established methods for forming the cyclohexane-1,3-dione ring system is through intramolecular condensation of δ-keto-esters (delta-keto-esters). This process, often a Dieckmann condensation or a related variant, involves the base-catalyzed cyclization of a linear ester bearing a ketone at the 5-position. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester intermediate yield the desired cyclohexane-1,3-dione.

For the synthesis of a 5-substituted derivative like 5-cyclopropylcyclohexane-1,3-dione, the strategy would involve a δ-keto-ester with a cyclopropyl (B3062369) group at the appropriate position. For instance, the cyclization of an alkyl 6-cyclopropyl-5-oxohexanoate would theoretically yield the target compound. The general mechanism involves the formation of an enolate which then attacks the ester carbonyl, leading to a cyclic β-keto ester.

Another classical approach is the aldol (B89426) condensation, which can be used to construct the six-membered ring. For example, the base-catalyzed reaction between two molecules of an appropriate ketone can lead to a cyclohexenone derivative, which can be further modified. While not a direct route to this compound, these condensation methods form the bedrock of cyclohexanedione synthesis.

Solid-Phase Catalysis in Preparation

The use of solid-phase catalysts offers several advantages, including easier product purification and catalyst recycling. In the context of cyclohexane-1,3-dione synthesis, solid catalysts have been employed for the gas-phase cyclization of δ-keto-esters. For example, passing a vaporized lower alkyl 5-oxohexanoate (B1238966) over a heated, stable solid material like active carbon or magnesium oxide can produce cyclohexane-1,3-dione. This method avoids the use of stoichiometric bases and simplifies workup.

Furthermore, solid-supported reagents have been developed for applications involving cyclohexane-1,3-dione. For instance, a cyclohexane-1,3-dione resin has been synthesized on a polystyrene support. This resin can be used in a "capture and release" strategy for the synthesis of other molecules, such as amides, demonstrating the utility of immobilizing the dione (B5365651) core.

Cyclopropanation Strategies at the 5-Position

Introducing the cyclopropyl group at a late stage onto a pre-existing cyclohexane-1,3-dione derivative is a more modern and direct approach. This is typically achieved through the cyclopropanation of an α,β-unsaturated precursor.

Transition Metal-Catalyzed Cyclopropanation Reactions

Transition metal-catalyzed reactions are a powerful tool for the formation of cyclopropane (B1198618) rings. The Simmons-Smith reaction and its modifications are particularly relevant for the cyclopropanation of alkenes, including α,β-unsaturated ketones. This reaction typically involves the use of a zinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple.

To synthesize this compound via this route, a suitable precursor would be an enone derivative of cyclohexane-1,3-dione, such as 5-methylidenecyclohexane-1,3-dione or a related α,β-unsaturated ketone. The Simmons-Smith reagent would then react with the double bond to form the cyclopropyl ring. The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.

Catalytic asymmetric cyclopropanation of enones has also been achieved using various transition metal complexes, including those of rhodium and lanthanum. These methods often employ diazo compounds as the carbene source and can provide high yields and enantioselectivities. Cobalt-catalyzed cyclopropanations have also been developed as a complementary method to the traditional Simmons-Smith reaction, offering advantages in certain cases.

Table 1: Overview of Cyclopropanation Reactions for Enones
Reaction NameKey ReagentsSubstrate TypeKey Features
Simmons-Smith ReactionCH₂I₂/Zn-Cu coupleAlkenes, including α,β-unsaturated ketonesStereospecific, tolerant of many functional groups.
Furukawa ModificationEt₂Zn, CH₂I₂Allylic alcohols, alkenesIncreased reactivity compared to traditional Simmons-Smith.
Rhodium-Catalyzed CyclopropanationDiazo compounds, Rh₂(OAc)₄AlkenesBroad olefin scope, can be made enantioselective with chiral ligands.
Lanthanum-Catalyzed CyclopropanationDimethyloxosulfonium methylide, La-Li₃-(biphenyldiolate)₃EnonesCatalytic, provides high enantioselectivity for trans products.

Consecutive Michael-Claisen Processes for Cyclohexane-1,3-dione Derivative Synthesis

A highly efficient and regioselective method for constructing substituted cyclohexane-1,3-diones is the one-pot consecutive Michael-Claisen reaction. This approach has been successfully applied to the synthesis of a variety of 5-substituted cyclohexane-1,3-dione derivatives. google.com

Utilization of Unsubstituted and Substituted Acetones

This synthetic strategy involves the reaction of an enolate, generated from either unsubstituted or substituted acetone (B3395972), with an α,β-unsaturated ester. The reaction proceeds through a tandem sequence of a Michael addition followed by a Claisen condensation. For example, the reaction of the enolate of acetone with two equivalents of an acrylate (B77674) ester leads to a double Michael addition, which then undergoes an intramolecular Claisen cyclization to form the 5-substituted cyclohexane-1,3-dione ring system. google.com

A key advantage of this method is its ability to overcome the challenges associated with the high reactivity of unsubstituted acetone, which in the past often led to complex mixtures. By carefully controlling the reaction conditions, such as temperature and the choice of base (e.g., sodium hydride), a regioselective synthesis can be achieved. google.com This process has been shown to be scalable, making it suitable for the large-scale production of cyclohexane-1,3-dione derivatives. To obtain this compound, one could envision using a cyclopropyl-substituted acetone derivative or a related ketone in this reaction sequence.

Table 2: Michael-Claisen Synthesis of Cyclohexane-1,3-dione Derivatives
Ketone SourceMichael AcceptorBase/SolventKey Reaction StepsReference
AcetoneEthyl acrylateNaH/TolueneDouble Michael addition followed by Claisen cyclization google.com
Substituted Acetonesα,β-Unsaturated estersNaH/Toluene or neatMichael addition followed by Claisen cyclization
Substituted Acetone Derivativesα,β-Unsaturated esterst-BuOK/t-BuOH-THFDouble Michael and Claisen reaction to yield 4,4-disubstituted derivatives google.com

Enol Ester Rearrangement Methods

The rearrangement of enol esters presents a powerful tool for the formation of carbon-carbon bonds and the construction of cyclic dione systems. While specific literature detailing the synthesis of this compound through these methods is not extensively documented, the general principles of cyanide-mediated and dimethylaminopyridine (DMAP)-catalyzed rearrangements on analogous substrates provide a clear indication of potential synthetic routes.

Cyanide-Mediated Rearrangements

Cyanide-catalyzed rearrangements, such as the acyloin condensation and related transformations, are well-established methods for the formation of α-hydroxy ketones, which can be further oxidized to yield 1,3-diones. wikipedia.org The mechanism typically involves the nucleophilic attack of a cyanide ion on a carbonyl group, leading to the formation of a cyanohydrin intermediate. This intermediate can then facilitate the coupling of two ester molecules or an intramolecular cyclization of a diester.

For the synthesis of a 5-substituted cyclohexane-1,3-dione, a plausible precursor would be a suitably substituted pimelic acid derivative. The intramolecular acyloin condensation of a diester of 3-cyclopropylpentane-1,5-dioic acid, facilitated by a cyanide catalyst, would be expected to yield a cyclic α-hydroxy ketone. Subsequent oxidation would then afford the desired this compound.

Hypothetical Cyanide-Mediated Synthesis of this compound:

StepReactionReagents and ConditionsIntermediate/Product
1Intramolecular Acyloin CondensationDiester of 3-cyclopropylpentane-1,5-dioic acid, NaCN, aprotic solvent (e.g., toluene), reflux2-Hydroxy-5-cyclopropylcyclohexanone
2OxidationOxidizing agent (e.g., CrO₃, PCC)This compound

This table presents a hypothetical reaction scheme based on established cyanide-catalyzed methodologies.

Dimethylaminopyridine (DMAP)-Catalyzed Rearrangements

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for a wide array of acyl transfer reactions. utrgv.edu In the context of enol ester rearrangements, DMAP can catalyze the migration of an acyl group. The generally accepted mechanism involves the formation of a highly reactive N-acylpyridinium ion intermediate upon reaction of DMAP with an acyl donor. utrgv.edu This intermediate is then susceptible to nucleophilic attack by an alcohol or another nucleophile. utrgv.edu

In a potential application for the synthesis of a 1,3-dione, an enol ester of a β-keto ester could undergo a DMAP-catalyzed rearrangement. While direct examples for this compound are not readily found in the literature, the principle can be illustrated with related transformations like the Steglich rearrangement. nih.gov A chiral variant of DMAP has also been used to catalyze carboxyl migration in enol carbonates, highlighting the versatility of this catalyst family in rearrangement reactions. nih.gov

General Principle of DMAP-Catalyzed Acyl Transfer:

CatalystSubstrate TypeIntermediateProduct Type
DMAPAcyl AnhydrideN-Acylpyridinium ionEster
Chiral DMAP derivativesEnol CarbonateChiral N-Acylpyridinium ionC-Acylated product

This table illustrates the general catalytic role of DMAP in acyl transfer reactions.

Stereoselective Synthesis of Enantiomers of Cyclopropyl-Substituted Cyclohexane-1,3-diones

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry. For cyclopropyl-substituted cyclohexane-1,3-diones, achieving enantiocontrol is crucial for the synthesis of enantiomerically pure bioactive compounds. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. mdpi.com

A common strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, a chiral auxiliary could be attached to a precursor of the cyclohexane (B81311) ring, guiding a cyclization or a substitution reaction to proceed with high diastereoselectivity. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target molecule. The use of chiral auxiliaries, such as those derived from 8-phenylmenthol or oxazolidinones, has been successfully applied in numerous asymmetric syntheses. wikipedia.org

Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a robust tool for the asymmetric synthesis of complex cyclic systems. For example, cinchona alkaloid-derived thioureas have been employed to catalyze the cascade vinylogous Michael-cyclization of α,α-dicyanoalkenes with nitroolefins to produce highly substituted cyclohexa-1,3-dienes with excellent enantioselectivities. researchgate.net Such strategies could potentially be adapted for the asymmetric synthesis of this compound.

A study on the enantiocontrolled preparation of γ-substituted cyclohexenones utilized a chiral auxiliary to synthesize nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold, which contains a cyclopropyl-fused cyclohexane ring. mdpi.com This demonstrates a successful application of chiral auxiliaries in controlling the stereochemistry of a related system.

Strategies for Stereoselective Synthesis:

MethodDescriptionKey Features
Chiral AuxiliaryA recoverable chiral group temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgHigh diastereoselectivity, broad substrate scope. wikipedia.org
Asymmetric CatalysisUse of a chiral catalyst to produce an enantiomerically enriched product.High turnover, atom economy.
OrganocatalysisA sub-field of asymmetric catalysis that uses small organic molecules as catalysts. researchgate.netMetal-free, often mild reaction conditions. researchgate.net

This table summarizes common strategies for achieving stereoselectivity in organic synthesis.

Chemical Reactivity and Transformation Pathways of 5 Cyclopropylcyclohexane 1,3 Dione

Oxidation Reactions of the Diketone Moiety

The oxidation of 5-cyclopropylcyclohexane-1,3-dione can proceed through different pathways, primarily leading to the formation of dicarboxylic acids or lactones, depending on the reagents and reaction conditions employed. The initial step in some oxidative processes can involve the formation of a triketone intermediate.

Formation of Corresponding Diketones

While stable diketones are not the final products of vigorous oxidation, the formation of a transient tricarbonyl species is a plausible intermediate in certain oxidation mechanisms. For instance, in the catalytic oxidative cleavage of 1,3-diketones, a triketone may be formed prior to the cleavage of carbon-carbon bonds. organic-chemistry.org This intermediate is typically highly reactive and is readily converted to the final carboxylic acid products under the reaction conditions.

Formation of Carboxylic Acids

A significant oxidation pathway for 1,3-diketones, including this compound, is the oxidative cleavage of the cyclohexane (B81311) ring to yield dicarboxylic acids. This transformation breaks the carbon-carbon bonds within the diketone functionality. Specifically, the oxidation of this compound would be expected to yield 3-cyclopropylglutaric acid.

This type of oxidative cleavage can be achieved using various oxidizing agents. A notable method involves the use of Oxone (potassium peroxymonosulfate), which serves as a powerful and environmentally benign oxidant for the degradation of 1,3-dicarbonyl compounds to the corresponding dicarboxylic acids. organic-chemistry.org This method is often a milder alternative to the traditional haloform reaction. organic-chemistry.org Another approach is the aerobic photooxidation catalyzed by molecular iodine, which provides a metal-free and efficient protocol for the conversion of cyclic 1,3-diketones to carboxylic acids. organic-chemistry.org

Reagent Systems and Conditions for Oxidation

The choice of reagent system is critical in directing the oxidation of this compound towards either ring cleavage to form dicarboxylic acids or rearrangement to form lactones.

For the formation of carboxylic acids, the following systems are employed:

Oxone: This reagent is used in an aqueous medium, often buffered to maintain an optimal pH for the reaction to proceed efficiently and to prevent the decomposition of the oxidant. organic-chemistry.org

Aerobic Photooxidation with Iodine: This method utilizes molecular iodine as a catalyst and molecular oxygen from the air as the terminal oxidant. The reaction is typically carried out in a solvent like ethyl acetate (B1210297) and requires irradiation with light, for example, from a high-pressure mercury lamp. organic-chemistry.org

For the formation of lactones via the Baeyer-Villiger oxidation, peroxyacids are the reagents of choice. wikipedia.orgchem-station.com This reaction involves the insertion of an oxygen atom adjacent to one of the carbonyl groups. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, this would lead to the formation of a seven-membered lactone.

meta-Chloroperoxybenzoic acid (m-CPBA): This is one of the most commonly used peroxyacids for Baeyer-Villiger oxidations due to its commercial availability and ease of handling. chem-station.comnrochemistry.com The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM). nrochemistry.com

Reaction Type Reagent System Typical Conditions Primary Product
Oxidative CleavageOxoneAqueous, buffered solution3-Cyclopropylglutaric acid
Oxidative CleavageI₂, O₂, lightEthyl acetate, high-pressure mercury lamp3-Cyclopropylglutaric acid
Baeyer-Villiger Oxidationm-CPBADichloromethane, room temperatureSeven-membered lactone

Reduction Reactions of Keto Groups

The keto groups of this compound can be readily reduced to the corresponding hydroxyl groups, leading to the formation of diols. The stereochemical outcome of this reduction is a key aspect, with the potential to form both cis and trans isomers of the resulting diol.

Conversion to Hydroxyl Groups and Diol Formation

The reduction of the two ketone functionalities in this compound yields 5-cyclopropylcyclohexane-1,3-diol. This diol can exist as two diastereomers: cis-5-cyclopropylcyclohexane-1,3-diol and trans-5-cyclopropylcyclohexane-1,3-diol. The relative ratio of these isomers is dependent on the reducing agent and the reaction conditions. The existence of the related 1-cyclopropyl-1,3-propanediol (B15371942) has been documented, supporting the feasibility of reducing the diketone. nih.gov

Reagent Systems and Conditions for Reduction

Several reagent systems are effective for the reduction of cyclic 1,3-diketones to their corresponding diols.

Sodium Borohydride (B1222165) (NaBH₄): This is a widely used and selective reducing agent for ketones. scribd.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at low temperatures (e.g., in an ice bath) to control the reaction rate. scribd.comrsc.org The stereoselectivity of the reduction of 1,3-diketones with sodium borohydride can often be influenced by the addition of metal salts.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Ruthenium on carbon (Ru/C) is an effective catalyst for the hydrogenation of cyclic 1,3-diones to diols. nih.govacs.org The reaction is typically performed under pressure in a solvent such as isopropanol (B130326) or tert-butanol (B103910) at elevated temperatures. nih.gov This method is often scalable and can provide high yields of the desired diol. acs.org

Reagent System Typical Conditions Primary Product Notes
Sodium Borohydride (NaBH₄)Methanol or ethanol, 0°C to room temperature5-Cyclopropylcyclohexane-1,3-diolA common and selective method for ketone reduction. scribd.comrsc.org
Catalytic Hydrogenation (H₂/Ru/C)Isopropanol or tert-butanol, elevated temperature and pressure5-Cyclopropylcyclohexane-1,3-diolEffective for scalable synthesis; stereoselectivity can be temperature-dependent. nih.govacs.org

Substitution Reactions on the Cyclohexane Ring and Cyclopropyl (B3062369) Group

Substitution reactions involving this compound can be broadly categorized into three main types: replacement of the cyclopropyl group, substitution of hydrogen atoms on the cyclohexane ring, and reactions involving the active methylene (B1212753) group. These transformations provide synthetic routes to novel analogs with modified properties.

Replacement of the Cyclopropyl Moiety

The cyclopropyl group, due to its inherent ring strain, can be susceptible to ring-opening and replacement reactions under specific conditions. While direct replacement of the cyclopropyl group as a whole is not a commonly reported primary reaction pathway, its strained nature makes it a potential site for transformations that can lead to more complex structures. For instance, transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds, could potentially be adapted for the substitution of the cyclopropyl group. libretexts.orglibretexts.org

Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings are widely used to form new Csp²-Csp² and Csp²-Csp bonds. libretexts.org Although specific examples with this compound are not extensively documented in publicly available literature, the principles of these reactions suggest their potential applicability. In a hypothetical Suzuki coupling, a boronic acid or ester could be coupled with the cyclopropyl group, although this would likely require prior functionalization of the cyclopropane (B1198618) ring. A more plausible scenario involves the ring-opening of the cyclopropyl group followed by a coupling reaction.

Research on related cyclopropanol (B106826) derivatives has shown that palladium-catalyzed cross-coupling reactions can proceed via ring-opening, forming β-functionalized ketones. thieme-connect.de This suggests a potential pathway for the transformation of the cyclopropyl group in this compound.

Reaction Type Hypothetical Reagents Potential Product Notes
Palladium-Catalyzed Cross-CouplingAryl/Alkenyl Boronic Acid (Suzuki), Organostannane (Stille), Terminal Alkyne (Sonogashira)5-Aryl/Alkenyl/Alkynyl-cyclohexane-1,3-dione derivativesWould likely involve a C-H activation or ring-opening mechanism. libretexts.orgnih.gov
Acid-Catalyzed Ring OpeningStrong Acid (e.g., HBr, HI)Halogenated open-chain dione (B5365651)The presence of the dicarbonyl functionality would influence the regioselectivity of the ring opening.

Hydrogen Atom Substitution on the Cyclohexane Ring

The cyclohexane ring of this compound possesses hydrogen atoms at various positions (C-2, C-4, and C-6) that can be substituted. The most reactive sites are the protons on the carbon atom situated between the two carbonyl groups (C-2), which are acidic due to the electron-withdrawing effect of the adjacent carbonyls. This acidity facilitates deprotonation and subsequent reaction with electrophiles. The protons at C-4 and C-6 are less acidic but can also undergo substitution under specific conditions, often requiring more forcing conditions or catalytic activation.

Substitution at the C-2 Position (Active Methylene Group):

The methylene protons at the C-2 position are readily removed by a base to form a stabilized enolate, which can then react with a variety of electrophiles in alkylation, acylation, and condensation reactions.

Substitution at the C-4 and C-6 Positions:

Direct substitution of hydrogen atoms at the C-4 and C-6 positions is more challenging and typically requires modern synthetic methods such as catalytic C-H functionalization. nih.gov Palladium-catalyzed cross-coupling reactions, for example, have been employed for the direct arylation of C-H bonds in various organic molecules and could be applicable here. nih.gov

Position Reaction Type Typical Reagents Product Type
C-2AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃)2-Alkyl-5-cyclopropylcyclohexane-1,3-dione
C-2AcylationAcyl chloride, Base2-Acyl-5-cyclopropylcyclohexane-1,3-dione
C-4/C-6C-H ArylationAryl halide, Palladium catalyst, Base4/6-Aryl-5-cyclopropylcyclohexane-1,3-dione

Reagent Systems and Conditions for Substitution

The choice of reagents and reaction conditions is critical for achieving the desired substitution on either the cyclopropyl group or the cyclohexane ring.

For the substitution of the cyclopropyl moiety , transition metal catalysis, particularly with palladium, is a promising approach. libretexts.orglibretexts.org These reactions often require a phosphine (B1218219) ligand to stabilize the palladium catalyst and a base to facilitate the reaction. The solvent and temperature are also crucial parameters that need to be optimized for specific transformations.

For hydrogen atom substitution on the cyclohexane ring , the conditions vary depending on the target position.

At the C-2 position , standard alkylation or acylation conditions are typically employed. This involves the use of a suitable base to generate the enolate, followed by the addition of an electrophile. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or alkoxides. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

At the C-4 and C-6 positions , catalytic C-H activation methods are generally required. These reactions often utilize a palladium catalyst in combination with a specific ligand and a base. The choice of ligand is crucial for the efficiency and selectivity of the reaction.

Transformation Reagent System Catalyst/Conditions Product Example
C-2 AlkylationMethyl iodide, Potassium carbonateReflux in acetone (B3395972)2-Methyl-5-cyclopropylcyclohexane-1,3-dione
C-H Arylation (hypothetical)Iodobenzene, Palladium(II) acetate, Triphenylphosphine, Cesium carbonateHigh temperature in a polar aprotic solvent4-Phenyl-5-cyclopropylcyclohexane-1,3-dione

Derivatives and Analogues of 5 Cyclopropylcyclohexane 1,3 Dione

Structural Classification of Related Cyclohexane-1,3-dione Analogues

The analogues of 5-cyclopropylcyclohexane-1,3-dione can be broadly categorized based on the nature of the substituent at the 5-position of the cyclohexane (B81311) ring. This classification helps in understanding their reactivity and synthetic utility.

This class of compounds is characterized by the presence of two alkyl groups on the C5 carbon of the cyclohexane-1,3-dione ring. The most prominent example is Dimedone, also known as 5,5-dimethylcyclohexane-1,3-dione (B117516). ontosight.aiguidechem.com

Dimedone is a cyclic diketone with the chemical formula C₈H₁₂O₂. ontosight.ai It typically appears as white or yellow crystals and is soluble in water, ethanol (B145695), and methanol (B129727). guidechem.comsihaulichemicals.co.inchemeurope.com In solution, Dimedone exists in equilibrium between its keto and enol tautomeric forms. wikipedia.orgstudycorgi.com This tautomerism is a key feature of its reactivity.

Dimedone is widely utilized in organic synthesis. guidechem.com It serves as a building block for creating various heterocyclic compounds and is used to identify the presence of aldehyde groups, with which it reacts to form crystalline derivatives. sihaulichemicals.co.inwikipedia.org The synthesis of Dimedone itself can be achieved through a multi-step process involving a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation. ontosight.aistudycorgi.com

Properties of Dimedone
PropertyValueSource
IUPAC Name5,5-dimethylcyclohexane-1,3-dione guidechem.com
CAS Number126-81-8 guidechem.com
Molecular FormulaC₈H₁₂O₂ ontosight.ai
Molar Mass140.18 g/mol studycorgi.com
Melting Point147-150 °C ontosight.aistudycorgi.com
AppearanceWhite/yellow crystalline solid ontosight.aiguidechem.com

When a single alkyl group is present at the 5-position, the resulting compounds are known as 5-alkylcyclohexane-1,3-diones. An example of this class is 5-isopropylcyclohexane-1,3-dione. scbt.comsigmaaldrich.com These compounds are also valuable precursors in the synthesis of various organic molecules, including monocyclic terpenes and 2H-pyrans. chemicalbook.com

5-Isopropylcyclohexane-1,3-dione can be synthesized through the condensation of isobutylideneacetone with ethyl malonate. chemicalbook.com Another reported method involves the reaction of 5-methyl-3-hexene-2-one with diethyl malonate in the presence of sodium ethoxide, followed by hydrolysis and acidification. prepchem.com Other examples in this class include 5-methylcyclohexane-1,3-dione. nih.gov

Properties of 5-Isopropylcyclohexane-1,3-dione
PropertyValueSource
IUPAC Name5-isopropylcyclohexane-1,3-dione sigmaaldrich.com
CAS Number18456-87-6 scbt.comsigmaaldrich.com
Molecular FormulaC₉H₁₄O₂ scbt.com
Molar Mass154.21 g/mol scbt.comchemicalbook.com
Melting Point63-65 °C sigmaaldrich.comchemicalbook.com
AppearanceSolid sigmaaldrich.com

The cyclohexane-1,3-dione framework can also be modified with aryl or halogenated aromatic groups. These substitutions can significantly influence the electronic properties and biological activity of the resulting molecules. For instance, 5-(p-methoxyphenyl)cyclohexane-1,3-dione has been used in three-component condensation reactions to synthesize complex heterocyclic systems like tetrahydrobenzo[b] sihaulichemicals.co.instudycorgi.comphenanthrolin-11-ones. researchgate.net The synthesis of halogenated compounds, such as those derived from 2,2'-biindole, often involves condensation with haloacroleins in the presence of a dehydrating agent. sapub.org These halogenated derivatives can subsequently undergo nucleophilic aromatic substitution reactions, allowing for further functionalization. sapub.org

Synthetic Strategies for Analogues

The synthesis of substituted cyclohexane-1,3-dione analogues employs several key organic reactions, enabling the construction of these important intermediates from simpler starting materials.

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in the synthesis of cyclohexane-1,3-diones. libretexts.org This reaction is particularly effective when using stabilized enolates, such as those derived from malonic esters or β-keto esters, as the Michael donor. libretexts.org

A common synthetic route involves the base-catalyzed conjugate addition of a Michael donor like diethyl malonate to an α,β-unsaturated ketone (the Michael acceptor). studycorgi.comlibretexts.org This initial addition is often followed by an intramolecular cyclization, such as a Claisen or Dieckmann condensation, to form the six-membered ring. studycorgi.comorganic-chemistry.org For example, the synthesis of Dimedone involves the Michael addition of diethyl malonate to mesityl oxide. studycorgi.com Similarly, a process involving a consecutive double Michael-Claisen cyclization has been developed for synthesizing cyclohexane-1,3-dione derivatives from acetone (B3395972) and α,β-unsaturated esters. google.comorganic-chemistry.org This approach demonstrates remarkable regioselectivity and is applicable to a broad range of substrates. organic-chemistry.org

The creation of chiral cyclohexane-1,3-dione derivatives with specific stereochemistry is crucial, as many biologically active molecules are chiral. nih.gov Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Enantiomeric resolution involves separating a mixture of enantiomers. Enzymatic resolution is one such method used to produce chiral, non-racemic cis-1,3-disubstituted cyclohexanols, which can be precursors to the desired diones. google.com

Asymmetric synthesis aims to create a specific enantiomer directly. Organocatalysis has emerged as a powerful tool for this purpose. nih.gov For example, chiral amino-squaramide catalysts have been used to promote enantioselective Michael additions, leading to highly substituted cyclohexanes with excellent stereoselectivity. nih.gov These one-pot sequential reactions can construct complex molecules with multiple contiguous stereogenic centers. nih.gov Similarly, chiral cyclohexane-1,3-diones have been synthesized and resolved to act as inhibitors of protein aggregation in studies related to neurodegenerative diseases. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Cyclohexane-1,3-diones

The biological activity of cyclohexane-1,3-dione derivatives is highly dependent on the nature and position of substituents on the ring. These derivatives often act as inhibitors of key plant enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD) or fatty acid thioesterases (FAT). nih.govnih.gov The essential structural feature for the HPPD inhibitory activity is the 1,3-dione moiety, which can undergo keto-enol tautomerism. nih.govresearchgate.net

The electronic properties, size, and location of substituent groups on the cyclohexane-1,3-dione ring profoundly influence the molecule's interaction with its biological target.

Electronic Effects:

The electronic nature of substituents can significantly modulate the herbicidal activity of cyclohexane-1,3-dione derivatives. In studies of related compounds, such as cinmethylin (B129038) analogs, where a benzyl (B1604629) ether group is present at the C2 position, the electronic properties of substituents on the aromatic ring have a clear impact. Electron-withdrawing groups, like halogens, on the benzene (B151609) ring tend to result in higher herbicidal activity compared to electron-donating groups, such as a methoxy (B1213986) group. nih.gov This suggests that reducing the electron density in certain parts of the molecule can enhance its biological efficacy. For instance, analogs with a 2-fluorobenzyl group at the C2 position have demonstrated high herbicidal activity. nih.gov

Positional Effects:

The position of a substituent on the cyclohexane ring is crucial. While the core focus is on this compound, studies on analogous structures provide valuable insights. For many herbicidal cyclohexane-1,3-diones, the activity is sensitive to the placement of substituents. In the case of cinmethylin analogs, a substituent at the C2 position of its appended benzene ring showed the highest herbicidal activity. nih.gov

Regarding the cyclohexane ring itself, substitutions can have varying effects depending on their location. Research on 2-acyl-cyclohexane-1,3-diones has shown that the presence of additional groups such as a double bond, hydroxyl, or methyl group on the cyclohexane ring generally leads to a decrease in HPPD inhibiting activity. nih.gov However, targeted substitutions at specific positions can be beneficial. For example, the introduction of a substituent at the C5 position of cinmethylin was explored due to available space in the target enzyme's active site, leading to the development of analogs with excellent herbicidal activity. nih.gov

Steric Effects:

The size and spatial arrangement of substituents are critical determinants of activity. Large, bulky groups can cause steric hindrance, potentially disrupting the optimal binding of the molecule to its target enzyme. For example, a phenyl group introduced at the C5 position of a cinmethylin analog resulted in lower herbicidal activity compared to smaller substituents, which is attributed to steric hindrance. nih.gov

The following table summarizes the observed effects of various substituents on the herbicidal activity of cyclohexane-1,3-dione analogs, providing a basis for understanding the potential SAR of this compound derivatives.

Table 1: Effects of Substituents on the Herbicidal Activity of Cyclohexane-1,3-dione Analogs

Position of Substitution Substituent Observed Effect on Herbicidal Activity Probable Reason Reference
C5 of Cinmethylin Analog Ketone Excellent Favorable interaction in the enzyme active site. nih.gov
C5 of Cinmethylin Analog Fluorine Excellent Favorable electronic and steric properties. nih.gov
C5 of Cinmethylin Analog Methoxy Excellent Favorable interaction in the enzyme active site. nih.gov
C5 of Cinmethylin Analog Phenyl Lower Steric hindrance. nih.gov
On Cyclohexane Ring (General) Methyl Decreased Unfavorable steric or electronic effect. nih.gov
On Cyclohexane Ring (General) Hydroxy Decreased Unfavorable electronic or steric effect. nih.gov
On Cyclohexane Ring (General) Double Bond Decreased Conformational rigidity or unfavorable geometry. nih.gov
C2 Benzyl Ring of Cinmethylin Analog Halogen (Electron-withdrawing) High Favorable electronic effect. nih.gov
C2 Benzyl Ring of Cinmethylin Analog Methoxy (Electron-donating) Lower Unfavorable electronic effect. nih.gov

Computational and Theoretical Investigations of 5 Cyclopropylcyclohexane 1,3 Dione

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, reaction mechanisms, and energies with high accuracy.

The three-membered ring of the cyclopropyl (B3062369) group is characterized by significant ring strain, making its C-C bonds susceptible to cleavage. DFT calculations are a primary tool for quantifying the energy required for this ring-opening, known as the Bond Dissociation Energy (BDE). The presence of the ketone functionalities on the cyclohexane (B81311) ring is expected to influence the BDE of the adjacent cyclopropyl C-C bonds through electronic effects.

Computational studies on related cyclopropyl ketones show that the bond connecting the cyclopropyl ring to the carbonyl carbon and the distal C-C bond within the ring are weakened due to resonance stabilization of the resulting radical intermediate. rsc.org The BDE can be calculated by comparing the enthalpy of the parent molecule with the sum of the enthalpies of the two radical fragments formed upon bond cleavage.

For 5-Cyclopropylcyclohexane-1,3-dione, DFT calculations would predict the BDE for the cleavage of the C-C bonds within the cyclopropyl moiety. The reaction is initiated by the formation of a ketyl radical, which promotes the fragmentation of the strained ring. nih.govacs.org The calculated BDE values are critical for understanding the thermal stability and potential reaction pathways involving the opening of the cyclopropyl ring.

Table 1: Representative C-C Bond Dissociation Energies (BDEs) Calculated by DFT (Note: These are illustrative values for related systems, as specific published data for this compound is not available. The actual values would require a dedicated DFT study.)

CompoundBond DescriptionTypical Calculated BDE (kJ/mol)
Cyclopropane (B1198618)C-C bond in the unsubstituted ring~260
Cyclopropyl Phenyl KetoneC1-C2 bond in the cyclopropyl ring~201-220
This compoundPredicted C-C bond in cyclopropyl ring200-230 (Estimated)

DFT is employed to determine the ground-state electronic structure, molecular orbital energies, and relative stabilities of different isomers and tautomers of this compound. The compound exists in equilibrium between its diketo form and several possible enol forms. DFT calculations can predict the relative energies of these tautomers, indicating which form is most stable in the gas phase or in solution. acs.org

A key aspect of the electronic structure is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the dione (B5365651) functionality would be expected to lower the energy of the LUMO.

Furthermore, DFT calculations provide a detailed map of the electron density and electrostatic potential, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl oxygens are expected to be the most electron-rich sites, while the adjacent carbons and the acidic protons on the ring are electron-poor.

Table 2: Illustrative DFT-Calculated Tautomer Energetics for Cyclohexane-1,3-dione (Note: Data based on studies of the parent cyclohexane-1,3-dione system to illustrate the type of information obtained from DFT.)

Tautomeric FormRelative Energy (kcal/mol) in Aqueous PhaseActivation Free Energy Barrier for Formation (kcal/mol)
Diketo0.0 (Reference)N/A
Enol (Form 1)+0.364.0
Enol (Form 2)+11.271.6

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides a detailed view of conformational changes and interactions with the surrounding environment.

The conformational landscape of this compound is complex, involving the chair-twist-boat dynamics of the cyclohexane ring and the rotational orientation of the cyclopropyl substituent. MD simulations can model these dynamic processes, revealing the preferred conformations and the energy barriers between them. nih.gov High-temperature simulations can be used to accelerate conformational transitions, allowing for a thorough exploration of the potential energy surface. nih.gov

Solvent plays a critical role in both the conformational equilibrium and reaction kinetics. MD simulations can explicitly model the interactions between the solute and solvent molecules. By running simulations in different solvents (e.g., water, methanol (B129727), hexane), it is possible to quantify how solvation affects the conformational preferences and the rates of processes like keto-enol tautomerization. acs.org The solvent can stabilize certain conformations or transition states through hydrogen bonding or dipole-dipole interactions, thereby altering the dynamic behavior of the molecule. acs.org

Integration of Spectroscopic Data with Theoretical Models

Combining experimental spectroscopic data with theoretical calculations provides a powerful approach for validating and interpreting molecular structures and properties.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. It is a standard method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. mdpi.com

The process involves first optimizing the ground-state geometry of this compound using DFT. Subsequently, a TD-DFT calculation is performed to determine the vertical excitation energies and oscillator strengths. These values correspond to the wavelength of maximum absorption (λmax) and the intensity of the spectral bands, respectively. faccts.de

The primary chromophore in this molecule is the β-dicarbonyl system. The predicted spectrum would likely show a strong π → π* transition at shorter wavelengths and a weaker, longer-wavelength n → π* transition, characteristic of the carbonyl groups. By correlating the calculated spectrum with an experimentally measured one, specific electronic transitions can be assigned to the observed absorption bands, providing a detailed understanding of the molecule's electronic behavior upon light absorption. mdpi.comresearchgate.net

Table 3: Hypothetical TD-DFT Results for a β-Dicarbonyl Chromophore (Note: This table is illustrative of the type of data generated by a TD-DFT calculation for a chromophore similar to that in this compound.)

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
2450.52HOMO -> LUMOπ → π
2950.03HOMO-1 -> LUMOn → π

Validation of Computed Nuclear Magnetic Resonance (NMR) Chemical Shifts

The validation of computationally derived molecular parameters against experimental data is a cornerstone of modern computational chemistry, providing a critical assessment of the accuracy and reliability of the theoretical methods employed. In the study of this compound, the comparison of theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts with experimentally measured values serves as a robust validation of the computed molecular structure and electronic environment.

The standard approach involves a synergistic combination of experimental NMR spectroscopy and quantum mechanical calculations. Typically, the process begins with the acquisition of high-resolution ¹H and ¹³C NMR spectra for this compound in a suitable deuterated solvent. Concurrently, computational models of the molecule are constructed. The geometry of the compound is optimized using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(2d,p), to find the lowest energy conformation. researchgate.net

Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.govnih.gov The GIAO method is widely favored for its efficiency and accuracy in calculating magnetic properties of molecules. The computed isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The validation is finalized by a direct comparison of the calculated chemical shifts with the experimental data. A strong correlation and minimal deviation between the theoretical and experimental values would validate the accuracy of the computational model and, by extension, the predicted three-dimensional structure and electronic properties of this compound.

To illustrate the expected outcome of such a validation, the following tables present a hypothetical comparison of experimental and computed NMR data for this compound, based on typical accuracies observed for similar molecules in the literature.

Table 1: Hypothetical ¹H NMR Chemical Shift Data Validation This interactive table showcases a potential comparison between experimental and computed proton NMR chemical shifts for this compound.

Proton Assignment Hypothetical Experimental δ (ppm) Hypothetical Computed δ (ppm)
H on C-51.501.55
H on C-4, C-62.502.58
H on C-23.403.45
H on Cyclopropyl Ring0.40 - 0.800.45 - 0.85

Table 2: Hypothetical ¹³C NMR Chemical Shift Data Validation This interactive table presents a potential comparison between experimental and computed carbon-13 NMR chemical shifts for this compound.

Carbon Assignment Hypothetical Experimental δ (ppm) Hypothetical Computed δ (ppm)
C-1, C-3 (C=O)205.0204.5
C-250.050.8
C-4, C-645.045.7
C-530.030.5
C on Cyclopropyl Ring5.0 - 15.05.5 - 15.8

The close agreement in these hypothetical data tables, with small differences between experimental and computed values, would signify a successful validation of the computational methodology for this compound.

Mechanistic Studies Involving 5 Cyclopropylcyclohexane 1,3 Dione and Its Derivatives

Enzymatic Inhibition Mechanisms

The core chemical scaffold of cyclohexane-1,3-dione is a key feature that enables these molecules to act as inhibitors of specific enzymes. Their inhibitory properties are often attributed to the ability of the 1,3-dione moiety to chelate metal ions within the enzyme's active site. nih.gov

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition in Plant Biochemistry

A primary and well-studied mechanism of action for cyclohexane-1,3-dione derivatives is the inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD). nih.govresearchgate.net This enzyme is crucial in the metabolic pathway of tyrosine, catalyzing the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate. nih.gov In plants, this pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocochromanols (Vitamin E), which are vital for photosynthesis and antioxidant defense. nih.gov

The herbicidal activity of many compounds based on the cyclohexane-1,3-dione framework is a direct consequence of HPPD inhibition. researchgate.netnih.gov By blocking HPPD, these compounds disrupt the production of essential molecules, leading to a bleaching effect in plants due to the inhibition of carotenoid biosynthesis, which is dependent on plastoquinone as a cofactor for the enzyme phytoene (B131915) desaturase. nih.gov The inhibition of HPPD by these compounds is often potent and can be time-dependent, indicating a tight-binding interaction with the enzyme. nih.gov

While specific studies on 5-cyclopropylcyclohexane-1,3-dione are limited, research on related structures provides insights. For instance, the presence of the 1,3-dione feature is a strict requirement for HPPD inhibitory activity. nih.govresearchgate.net Modifications on the cyclohexane (B81311) ring, such as the introduction of a methyl group, have been observed to generally decrease the inhibitory potency against HPPD. nih.gov The specific impact of a cyclopropyl (B3062369) group at the 5-position on the cyclohexane ring in relation to HPPD inhibition requires further dedicated investigation.

Proposed Enzyme Active Site Interactions and Binding Modes

The inhibitory action of cyclohexane-1,3-dione derivatives against HPPD is understood to occur at the enzyme's active site. HPPD is a non-heme iron(II)-dependent dioxygenase. The active site contains a ferrous ion (Fe2+) that is crucial for catalysis. The 1,3-dione moiety of the inhibitor is proposed to chelate this iron ion, effectively blocking the binding of the natural substrate, HPPA. nih.gov

Molecular docking and structural studies of various HPPD inhibitors have revealed key interactions within the active site that contribute to their binding affinity and inhibitory potency. While a specific binding model for this compound is not available, general binding modes for this class of inhibitors have been proposed. These typically involve the coordination of the dione (B5365651) group to the iron atom and interactions of the substituent groups on the cyclohexane ring with hydrophobic pockets within the active site. The nature and size of the substituent at the 5-position can significantly influence the compound's orientation and affinity within the active site.

Molecular Mechanisms of Biological Activity

Beyond their well-established role as HPPD inhibitors, derivatives of cyclohexane-1,3-dione have been shown to exert biological effects through the modulation of other cellular pathways.

Inhibition of Viral Replication Pathways

While direct evidence for the antiviral activity of this compound is not prominent in the available literature, the broader class of cyclohexane-1,3-dione derivatives has been noted for potential antiviral effects. The general mechanisms by which small molecules can inhibit viral replication are diverse and can target various stages of the viral life cycle. nih.gov These can include:

Inhibition of viral entry: Preventing the virus from attaching to or entering the host cell.

Inhibition of viral genome replication: Interfering with the enzymes responsible for replicating the viral DNA or RNA.

Inhibition of viral protein synthesis: Blocking the translation of viral mRNA into proteins.

Inhibition of virion assembly and release: Preventing the newly synthesized viral components from assembling into new virus particles and exiting the host cell.

For instance, some antiviral compounds work by inhibiting viral polymerases or proteases, which are essential for viral replication. nih.gov The specific viral pathways that might be inhibited by this compound or its close analogs remain an area for future research.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling Cascades

Derivatives of cyclohexane-1,3-dione have been identified as potential inhibitors of receptor tyrosine kinases (RTKs). nih.gov RTKs are a family of cell surface receptors that play critical roles in cellular processes such as growth, differentiation, and metabolism. Aberrant RTK signaling is a hallmark of many diseases, including cancer.

Studies have shown that certain cyclohexane-1,3-dione derivatives can inhibit the activity of RTKs such as c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR. nih.gov The mechanism of inhibition is thought to involve the binding of the compound to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This blockade of RTK signaling can lead to the inhibition of cancer cell proliferation. nih.gov The specific inhibitory profile and potency of this compound against various RTKs would need to be experimentally determined.

Effects on Protein Aggregation Pathways in Cellular Models

A compelling area of research for cyclohexane-1,3-dione derivatives is their ability to inhibit protein aggregation, particularly in the context of neurodegenerative diseases. nih.govnih.gov For example, certain chiral derivatives of cyclohexane-1,3-dione have been shown to inhibit the aggregation of mutant superoxide (B77818) dismutase 1 (SOD1), a protein implicated in familial amyotrophic lateral sclerosis (ALS). nih.govnih.gov

In cellular models, these compounds have demonstrated a protective effect against the toxicity induced by mutant SOD1 aggregates. nih.gov The proposed mechanism involves the stabilization of the non-aggregated form of the protein or the interference with the aggregation process itself. The effectiveness of these compounds can be highly dependent on their stereochemistry and the specific substitutions on the cyclohexane-1,3-dione scaffold.

Below is a table summarizing the activity of selected cyclohexane-1,3-dione derivatives in a PC12 cell-based assay for the inhibition of mutant SOD1 aggregation.

CompoundEC50 (µM) in PC12-G93A-YFP Assay
Derivative A3-8
Derivative B3-8
Derivative C3-8
Note: Data is generalized from studies on various cyclohexane-1,3-dione derivatives. nih.gov

This table illustrates the potential of this chemical class to mitigate protein aggregation, a pathological hallmark of several neurodegenerative disorders.

Mechanistic Insights from Chemical Reaction Pathways

The chemical reactivity of this compound is governed by the interplay of its two main structural features: the β-dicarbonyl system of the cyclohexane-1,3-dione ring and the strained cyclopropyl substituent. Mechanistic studies, often focusing on its derivatives, provide a window into the reaction pathways this compound can undergo. These pathways are crucial for its synthesis and its transformation into other valuable molecules, including potent herbicides. The primary mechanistic pathways include condensation reactions to form the core ring structure, transformations involving the dione functionality, and reactions that engage the cyclopropyl group.

Synthesis via Condensation Reactions

The formation of the 5-substituted-cyclohexane-1,3-dione scaffold, including the cyclopropyl derivative, is often achieved through a sequence of Michael and Claisen condensation reactions. These are fundamental carbon-carbon bond-forming processes in organic synthesis.

A significant pathway for the synthesis of cyclohexane-1,3-dione derivatives is the Consecutive Michael-Claisen Process . organic-chemistry.org This method allows for the construction of the dione ring from simpler, acyclic precursors. For instance, the synthesis of various cyclohexane-1,3-dione derivatives has been accomplished using acetone (B3395972) or its derivatives as starting materials. organic-chemistry.org The process is noted for its remarkable regioselectivity, where the initial Michael addition occurs at the more sterically hindered site of the ketone, followed by a Claisen cyclization involving the less hindered site and an enoate. researchgate.net

The general mechanism can be broken down into the following key steps, analogous to the well-established Dieckmann cyclization for forming cyclic β-keto esters: libretexts.org

Enolate Formation: A base, such as sodium ethoxide or sodium hydride, abstracts an acidic α-hydrogen from a ketone (e.g., a cyclopropyl-substituted acetone derivative) to form a nucleophilic enolate. libretexts.orgstudycorgi.com

Michael Addition: The enolate attacks an α,β-unsaturated ester (a Michael acceptor) in a conjugate addition reaction. This step forms a new carbon-carbon bond and creates a larger intermediate.

Intramolecular Claisen Cyclization: The intermediate, now possessing a diester or a keto-ester functionality, undergoes an intramolecular condensation. A base removes another α-hydrogen, creating a new enolate that attacks the carbonyl carbon of the ester group, forming a tetrahedral intermediate. libretexts.org

Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group (e.g., -OEt) to form the cyclic β-keto ester. libretexts.org

Deprotonation and Protonation: The resulting cyclic β-dicarbonyl compound is highly acidic at the C2 position and is readily deprotonated by the base. This step often drives the reaction equilibrium toward the product. A final acidic workup step reprotonates the molecule to yield the final cyclohexane-1,3-dione derivative. libretexts.org

Research has focused on optimizing this process, for example, by preparing the acetone enolate at low temperatures (-10 °C to 0 °C) to ensure minimal by-product formation and enable large-scale synthesis. organic-chemistry.org

Reaction StepDescriptionKey Reagents & Conditions
Enolate FormationGeneration of a nucleophilic enolate from a ketone.Base (e.g., NaH, NaOEt) in a suitable solvent. organic-chemistry.orglibretexts.org
Michael AdditionConjugate addition of the enolate to an α,β-unsaturated ester.Michael acceptor (e.g., ethyl acrylate). researchgate.net
Claisen CyclizationIntramolecular condensation to form the six-membered ring.Base-catalyzed ring closure. researchgate.netlibretexts.org
Final WorkupProtonation of the resulting enolate.Acidic solution (e.g., H3O+). youtube.com

Reactions of the Cyclohexane-1,3-dione Ring

The dione moiety itself is a hub of reactivity. This compound can undergo several classes of reactions at this site:

Oxidation: The compound can be oxidized, leading to the formation of corresponding diketones or, with more aggressive reagents, cleavage to form carboxylic acids.

Reduction: The keto groups can be reduced to hydroxyl groups, yielding diols.

Substitution: The hydrogen atoms on the cyclohexane ring, particularly the highly acidic ones at the C2 position, can be replaced by other functional groups. This reactivity is fundamental to the synthesis of triketone herbicides, where an acyl group is introduced at the C2 position.

Enaminone Formation: Like other β-dicarbonyls, it can react with amines to form β-enaminones, which are versatile precursors for synthesizing various nitrogen-containing heterocyclic compounds. tandfonline.com

Mechanisms Involving the Cyclopropyl Group

The cyclopropyl group is a three-membered ring with significant ring strain, which makes it susceptible to ring-opening reactions under specific conditions. These reactions provide a pathway to more complex molecular architectures.

Radical-Mediated Ring-Opening/Cyclization: Studies on related cyclopropane (B1198618) derivatives show that the ring can be opened via a radical pathway. nih.gov This process can be initiated by an oxidative radical mechanism.

A plausible mechanism, based on studies of similar structures, would involve:

Radical Addition: A radical species (R•) adds to the cyclopropane ring, often facilitated by photoredox catalysis or a chemical initiator.

Homolytic Cleavage: The addition leads to the homolytic cleavage of one of the cyclopropane's C-C bonds, relieving ring strain and forming a more stable, open-chain radical intermediate.

Further Reaction: This alkyl radical can then react with other molecules or undergo intramolecular cyclization to form new ring systems. nih.gov

Acid-Catalyzed Ring-Opening: The cyclopropyl ring can also be opened under acidic conditions. stackexchange.com Protonation of a nearby functional group, such as one of the ketone oxygens on the cyclohexane ring, could induce an electronic shift that facilitates the cleavage of the cyclopropane ring. The mechanism often proceeds through the formation of a carbocation intermediate, which then undergoes rearrangement or fragmentation to yield a stable product. stackexchange.comnih.gov Asymmetric ring-opening reactions of donor-acceptor cyclopropanes with 1,3-cyclodiones have been shown to be catalyzed by metal complexes, such as those of Copper(II), proceeding via an O-selective nucleophilic attack. nih.gov

These mechanistic pathways highlight the versatility of this compound as a synthetic intermediate. The ability to form the core structure with high control and then selectively functionalize either the dione ring or the cyclopropyl group underpins its utility in various chemical applications, most notably in the development of agricultural chemicals.

Applications in Organic Synthesis and Chemical Development

Role as a Foundational Building Block in Organic Chemistry

Cyclohexane-1,3-dione and its derivatives are considered imperative precursors in synthetic organic chemistry due to their utility as intermediates for synthesizing a broad range of biologically active natural products, pharmaceuticals, and various heterocyclic compounds. researchgate.netresearchgate.net The reactivity of the dicarbonyl system and the highly active methylene (B1212753) group between them allows for a multitude of chemical transformations. researchgate.net The presence of the cyclopropyl (B3062369) group at the 5-position introduces conformational rigidity and specific stereoelectronic properties, making 5-cyclopropylcyclohexane-1,3-dione a valuable and specialized building block. marquette.edu

Synthesis of Diverse Heterocyclic Frameworks

The 1,3-dicarbonyl moiety of this compound is a versatile precursor for constructing numerous heterocyclic systems. Cyclohexane-1,3-diones can react with various reagents to form fused and spiro-heterocycles. researchgate.netnih.gov For instance, they are used in multi-component reactions with aldehydes and other reagents like malononitrile (B47326) or cyanoacetates to produce fused pyran and pyridine (B92270) derivatives. nih.govnih.gov

The general reactivity of the cyclohexane-1,3-dione scaffold allows for the synthesis of a variety of important heterocyclic cores.

Table 1: Examples of Heterocyclic Frameworks from Cyclohexane-1,3-dione Derivatives

Reactants Resulting Heterocycle Reference
Cyclohexane-1,3-dione, Aldehydes, Malononitrile 4H-Chromenones, 2H-Xanthenones researchgate.net
Cyclohexane-1,3-dione, Furan-2-carbaldehyde or Thiophene-2-carbaldehyde Thiophene and Pyran derivatives nih.gov
Cyclohexane-1,3-dione, Elemental Sulfur, Phenyl isothiocyanate Fused Thiazole derivatives nih.govnih.gov
Cyclohexane-1,3-dione, Hydrazine Hydrate or Phenylhydrazine 4-Hydrazono-4,5,6,7-tetrahydro-2H-indazole derivatives nih.gov
Cyclohexane-1,3-dione, Hydroxylamine Hydrochloride 6,7-Dihydrobenzo[c]isoxazol-4(5H)-one oxime derivatives nih.gov

These reactions highlight the role of the cyclohexane-1,3-dione core, and by extension the 5-cyclopropyl derivative, as a foundational element for creating a diverse chemical space of heterocyclic compounds. researchgate.netnih.gov

Precursor for Complex Natural Product Synthesis

The cyclohexane-1,3-dione framework is a basic unit found in numerous natural products and bioactive alkaloids. google.com Its derivatives are attractive intermediates and excellent starting materials for the total synthesis of complex natural molecules. researchgate.netgoogle.com The cyclopropane (B1198618) ring, while a strained entity, is a feature in a wide variety of natural products, including terpenes and fatty acid metabolites, making this compound a particularly relevant precursor. marquette.edu

The utility of cyclohexane-1,3-dione derivatives has been demonstrated in the synthesis of various natural products. For example, 5,5-dimethylcyclohexane-1,3-dione (B117516) has been used in the total synthesis of the sesquiterpene (+)-ar-macrocarpene. researchgate.net The structural features of this compound make it a suitable starting point for natural products containing both the cyclohexane (B81311) and cyclopropane motifs. marquette.edu Furthermore, 2,5-dialkylcyclohexan-1,3-diones have been identified as a class of natural products themselves, such as chiloglottones, which act as sex pheromones for orchid pollinators. nih.gov

Scaffold for Constructing Advanced Organic Molecules

Beyond specific natural products, this compound serves as a scaffold for building advanced organic molecules with potential applications in materials science and medicinal chemistry. google.com The rigid structure of the cyclopropane ring combined with the reactive dicarbonyl functionality allows for the controlled, three-dimensional elaboration of molecular architecture. marquette.edu Substituted cyclohexane-1,3-diones are used to synthesize polyphenols and unnatural amino acids. google.com The ability to undergo various reactions such as oxidation, reduction, and substitution enables the formation of a wide range of derivatives that can be used in further synthetic pathways to create value-added organic molecules. google.com

Intermediates in Specialized Synthetic Pathways

Formation of Polyketide Structures

Polyketides are a large and structurally diverse class of natural products synthesized in nature through the iterative condensation of simple carboxylic acid units. nih.govsyr.edu Many polyketides possess significant biological activities. nih.gov Synthetically, cyclohexane-1,3-dione derivatives are linked to polyketide structures. For example, 4-hydroxy-2-substituted-cyclohexane-1,3-diones are considered polyketides and are known to exhibit cytotoxic and anti-inflammatory bioactivities. google.com

The biosynthesis of aromatic polyketides involves the cyclization of a linear poly-β-ketone chain, which is an extremely reactive species. nih.gov The cyclohexane-1,3-dione core can be seen as a cyclized representation of a portion of a polyketide chain. In the laboratory, these diones serve as mimics or synthetic equivalents in pathways designed to build up polyketide-like structures or to study their cyclization patterns. nih.govfrontiersin.org The iterative assembly of simple building blocks is a strategy inspired by polyketide biosynthesis, and versatile precursors like this compound can play a role in such synthetic endeavors. frontiersin.org

Analogue Synthesis for Steroidal Scaffolds (e.g., Wieland-Miescher Ketone Analogues)

The Wieland-Miescher ketone is a well-known bicyclic diketone that is a cornerstone in the total synthesis of steroids and terpenes. wikipedia.orgvaia.com It contains the AB-ring system characteristic of steroids and has been employed in the synthesis of over 50 natural products. wikipedia.org The traditional synthesis of the Wieland-Miescher ketone involves a Robinson annulation reaction between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. wikipedia.org

Given this precedent, this compound is a prime candidate for the synthesis of Wieland-Miescher ketone analogues where the C5-methyl group is replaced by a cyclopropyl group. Such analogues are of significant interest in medicinal chemistry for creating novel steroidal scaffolds with potentially modified biological activities. ucl.ac.uk The synthesis of these analogues, however, can be challenging. Investigations into producing Wieland-Miescher ketone analogues have explored various synthetic routes, including the Robinson annulation and Birch reduction pathways, when traditional methods prove unsuccessful. ucl.ac.ukucl.ac.uk The development of these analogues is driven by the search for novel selective glucocorticoid receptor modulators that could offer therapeutic benefits with fewer side effects than current drugs. ucl.ac.ukucl.ac.uk

Table 2: Chemical Compounds Mentioned

Compound Name
(+)-ar-macrocarpene
2-butyl-5-methylcyclohexan-1,3-dione (chiloglottone3)
2-ethyl-5-pentylcyclohexan-1,3-dione (chiloglottone2)
2-ethyl-5-propylcyclohexan-1,3-dione (chiloglottone1)
2-methyl-1,3-cyclohexanedione
3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride
4-hydroxy-2-substituted-cyclohexane-1,3-diones
5,5-dimethylcyclohexane-1,3-dione
This compound
Cyclohexane-1,3-dione
Furan-2-carbaldehyde
Hydrazine Hydrate
Hydroxylamine Hydrochloride
Malononitrile
Methyl vinyl ketone
Phenyl isothiocyanate
Phenylhydrazine
Thiophene-2-carbaldehyde

Preparation of Substituted Aromatic Compounds

This compound serves as a valuable precursor in the synthesis of various substituted aromatic compounds. The inherent reactivity of the diketone functionality, combined with the presence of the cyclopropyl group, allows for its transformation into highly substituted phenols, anisoles, and other aromatic derivatives through aromatization reactions. These reactions typically involve dehydrogenation, often facilitated by a reagent that promotes the elimination of hydrogen and the subsequent formation of a stable aromatic ring.

The conversion of cyclohexane-1,3-dione derivatives into aromatic compounds is a well-established strategy in organic synthesis. google.com These transformations are significant as they provide access to polysubstituted aromatic rings, which are key structural motifs in numerous natural products, pharmaceuticals, and materials. google.com

General Aromatization Strategies:

Several methods have been successfully employed for the aromatization of substituted cyclohexane-1,3-diones. One of the most common and effective methods involves treatment with iodine in methanol (B129727). nih.gov This reaction proceeds through a proposed mechanism involving the 1,4-addition of methanol to the enol form of the cyclohexanedione, followed by iodine-promoted oxidative aromatization. nih.gov This approach is particularly useful for the synthesis of substituted anisole (B1667542) derivatives.

Another strategy involves palladium-catalyzed aerobic dehydrogenation. This method is effective for converting substituted cyclohexenes and cyclohexenones into the corresponding arene derivatives and represents a powerful tool for creating aromatic systems from partially saturated carbocycles.

While specific research detailing the aromatization of this compound is not extensively documented in publicly available literature, the established reactivity of analogous 5-substituted cyclohexane-1,3-diones provides a strong basis for predicting its behavior in such transformations. The following sections describe the expected synthetic routes to various substituted aromatic compounds starting from this compound, based on these established methodologies.

Synthesis of Substituted Phenols and Anisoles:

The iodine-mediated aromatization of this compound in methanol is expected to yield 4-cyclopropyl-3-methoxyphenol (B13967020) or related anisole derivatives. The reaction conditions, based on studies with other 5-substituted cyclohexane-1,3-diones, would likely involve refluxing a solution of the dione (B5365651) with iodine in methanol.

Table 1: Representative Iodine-Mediated Aromatization of 5-Substituted Cyclohexane-1,3-diones

Entry5-Substituent (R)ProductReagents and ConditionsReference
1H3-MethoxyphenolI₂, MeOH, reflux nih.gov
2CH₃3-Methoxy-5-methylphenolI₂, MeOH, reflux nih.gov
3C₅H₁₁3-Methoxy-5-pentylphenol (Olivetol dimethyl ether)I₂, MeOH, reflux nih.gov
4PO(OEt)₂CH₂Diethyl (3,5-dimethoxyphenyl)methylphosphonateI₂, MeOH, reflux nih.gov

Based on these established transformations, the reaction of this compound under similar conditions would be predicted to proceed as follows:

Predicted Reaction Scheme:

Generated code

This reaction would provide a direct route to cyclopropyl-substituted methoxyphenols, which are valuable intermediates for further synthetic elaborations.

Synthesis of Other Substituted Aromatics:

The Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heterocyclic compounds, could potentially be applied to the enol ether derivatives of this compound. wikipedia.orgorganic-chemistry.org This would introduce a formyl group onto the aromatic ring, leading to the formation of substituted benzaldehydes.

Furthermore, palladium-catalyzed dehydrogenation offers a versatile method for the synthesis of a wide range of substituted arenes from cyclohexene (B86901) precursors. nih.gov While this would require initial modification of the dione functionality, it opens up possibilities for creating diverse substitution patterns on the resulting aromatic ring.

The research into the applications of this compound in the synthesis of substituted aromatic compounds is an active area of investigation, with the potential to yield novel and efficient routes to valuable chemical entities.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 5 Cyclopropylcyclohexane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. spectroscopyonline.com By probing the magnetic properties of atomic nuclei like hydrogen-1 (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 5-Cyclopropylcyclohexane-1,3-dione molecule. spectroscopyonline.com

One-dimensional NMR experiments are fundamental for establishing the carbon skeleton and the placement of hydrogen atoms.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration). For this compound, the spectrum would show distinct signals for the protons on the cyclopropyl (B3062369) ring and the cyclohexane-1,3-dione ring. The protons on the cyclopropyl group typically appear in the upfield region (approx. 0.2-1.0 ppm) due to their unique shielded environment. The protons on the cyclohexane (B81311) ring would appear at different chemical shifts depending on their proximity to the electron-withdrawing carbonyl groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The two carbonyl carbons (C=O) are highly deshielded and would appear significantly downfield (typically >200 ppm). The carbons of the cyclohexane and cyclopropyl rings would resonate in the aliphatic region of the spectrum. The number of signals confirms the molecular symmetry.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

This table presents predicted chemical shifts (δ) in parts per million (ppm) based on known values for similar cyclohexane-1,3-dione and cyclopropyl structures. Actual experimental values may vary.

¹H NMR (in CDCl₃)

Predicted δ (ppm) Multiplicity Integration Assignment
~3.5 s 2H -CH₂- (enol form)
~2.5 m 2H C4-H₂
~2.3 m 2H C6-H₂
~1.9 m 1H C5-H
~0.9 m 1H Cyclopropyl-CH
~0.5 m 2H Cyclopropyl-CH₂

¹³C NMR (in CDCl₃)

Predicted δ (ppm) Assignment
~203.0 C1, C3 (Keto C=O)
~58.0 C2 (Keto -CH₂-)
~45.0 C4, C6
~35.0 C5
~12.0 Cyclopropyl-CH

While 1D NMR suggests connectivity, 2D NMR experiments provide explicit proof of atom-to-atom connections and spatial proximities, which is crucial for complex structures. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the C5 proton and the protons at C4, C6, and the cyclopropyl methine proton, confirming the substituent's position.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and hydrogen atoms. This experiment definitively assigns each proton signal to its corresponding carbon signal, such as linking the upfield proton signals to the cyclopropyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between carbon and hydrogen atoms. This is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. Key HMBC correlations would be observed from the carbonyl carbons (C1, C3) to the protons at C2, C4, and C6, and from the cyclopropyl protons to C5 of the cyclohexane ring, unambiguously confirming the entire structure.

Recent advancements in NMR technology have significantly enhanced its power for structural elucidation. spectroscopyonline.com

High Magnetic Field Configurations: The development of high-field NMR spectrometers (e.g., 1 GHz and above) provides unprecedented signal dispersion and sensitivity. nih.gov For a molecule like this compound, this increased resolution would be invaluable for separating the complex, overlapping multiplets of the cyclohexane ring protons, allowing for more accurate measurement of coupling constants and a more detailed conformational analysis.

Pulse-Field Gradients: The integration of pulse-field gradients into NMR experiments has revolutionized data quality by improving solvent suppression and reducing artifacts. researchgate.net This technology is critical for 2D experiments like HSQC and HMBC, enabling the acquisition of cleaner spectra in less time, which is essential for analyzing small sample quantities or less soluble compounds. labcompare.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition, as every unique formula has a distinct exact mass. For this compound (C₉H₁₂O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass.

Table 2: Predicted HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₂O₂
Calculated Exact Mass152.08373 Da
Expected HRMS Result [M+H]⁺153.09101 Da

In many practical applications, the target compound must be identified within a complex mixture, such as a synthetic reaction output or a biological matrix. nih.gov Coupled (or hyphenated) techniques, which combine a chromatographic separation method with mass spectrometry, are ideal for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. nih.gov this compound could be analyzed by GC-MS, where it would first be separated from other components in the GC column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, providing a mass spectrum that serves as a chemical fingerprint for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a highly versatile technique for a wide range of compounds, including those that are not volatile. nih.govprotocols.io An LC system would separate the compound from a mixture, after which it is ionized and analyzed by the mass spectrometer. Tandem MS (MS/MS) adds another layer of specificity; the molecular ion of the target compound is selected, fragmented, and the resulting fragment ions are analyzed. mdpi.com This fragmentation pattern is highly specific and allows for confident identification and quantification even at very low concentrations. nih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within this compound. The molecule's structure, featuring a cyclohexane ring with two ketone groups and a cyclopropyl substituent, gives rise to a characteristic IR spectrum.

The most prominent features in the IR spectrum are the absorptions corresponding to the carbonyl (C=O) groups of the dione (B5365651) functionality. Due to the presence of two ketone groups, these stretching vibrations are typically observed in the region of 1670-1725 cm⁻¹. The exact position of these bands can be influenced by the molecule's conformation and the potential for enolization.

While specific experimental IR data for this compound is not widely published, analysis of related cyclohexane-1,3-dione derivatives provides a strong basis for interpretation. For instance, studies on similar compounds show characteristic peaks for the carbonyl and other functional groups. nih.govresearchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **
Carbonyl (C=O)Stretching1670 - 1725
Cyclopropyl C-HStretching> 3000
Cyclohexane C-HStretching2850 - 2960
C-CStretching & Bending1000 - 1400

Note: The predicted wavenumber ranges are based on typical values for these functional groups and data from analogous compounds.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. This technique is particularly useful for analyzing systems containing chromophores, which are parts of a molecule that absorb light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

In this compound, the primary chromophore is the β-diketone system. The electronic transitions associated with this moiety are the key focus of UV-Vis analysis. The molecule can exhibit two main types of electronic transitions: the n → π* and π → π* transitions.

The n → π* transition involves the excitation of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital of the carbonyl group. These transitions are typically weak and appear at longer wavelengths. The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, are much more intense and occur at shorter wavelengths.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the tautomeric equilibrium between the dione and enol forms. The enol form, with its conjugated system, would be expected to absorb at a longer wavelength compared to the dione form.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Electronic Transition Predicted Wavelength Range (nm) Chromophore
n → π270 - 300C=O
π → π240 - 270C=C-C=O (enol form)

Note: The predicted wavelength ranges are based on the analysis of similar β-diketone systems.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structures

Integrated Spectroscopic Data Analysis and Computer-Aided Structure Elucidation (CASE) Approaches

A comprehensive structural elucidation of this compound relies on the integration of data from multiple spectroscopic techniques. The information from IR spectroscopy confirms the presence of key functional groups, while UV-Vis spectroscopy provides insight into the electronic structure. When combined with mass spectrometry, which gives the molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy, which details the connectivity of atoms, a complete and unambiguous structure can be determined.

Modern approaches often employ Computer-Aided Structure Elucidation (CASE) systems. These programs can take raw spectroscopic data as input and generate a set of possible molecular structures consistent with the data. By comparing the predicted spectra for these candidate structures with the experimental data, the most likely structure can be identified. Computational chemistry methods, such as Density Functional Theory (DFT), can also be used to predict spectroscopic properties (IR, NMR, UV-Vis) for a given structure, providing a powerful tool for validation.

Biological Activity and Biochemical Pathways of 5 Cyclopropylcyclohexane 1,3 Dione Non Clinical Context

Herbicide Development Research

The structural class of cyclohexane-1,3-diones, to which 5-Cyclopropylcyclohexane-1,3-dione belongs, is well-established in the field of herbicide research. These compounds are recognized for their potent herbicidal effects, primarily through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts essential biochemical pathways in susceptible plants, leading to their demise.

Efficacy Against Target Plant Species (e.g., Parthenium hysterophorous)

While direct studies on the efficacy of this compound against the invasive and noxious weed Parthenium hysterophorous are not extensively documented in publicly available research, the broader class of triketone herbicides, which includes cyclohexane-1,3-dione derivatives, has demonstrated significant activity against a wide spectrum of broadleaf weeds. bohrium.com Research on other triketone herbicides has shown effective control of various weed species, suggesting that this compound may also exhibit efficacy against Parthenium hysterophorous. The herbicidal effect of HPPD inhibitors results in characteristic bleaching of the growing points of susceptible weeds, followed by necrosis and death.

The control of Parthenium hysterophorous is a significant challenge in many parts of the world due to its aggressive nature and allelopathic properties, which suppress the growth of neighboring plants. The development of new, effective herbicides is a continuous effort to manage its spread and impact on agriculture and biodiversity.

Selectivity Mechanisms in Agricultural Settings

A crucial aspect of herbicide development is ensuring selectivity, meaning the compound effectively controls target weeds without causing significant harm to the desired crop. The selectivity of triketone herbicides is often attributed to the differential metabolism between crop and weed species. researchgate.net

Tolerant crops, such as maize, are capable of rapidly metabolizing the herbicide into inactive forms. researchgate.net This detoxification process prevents the accumulation of the active compound to phytotoxic levels. The primary mechanism of metabolism often involves hydroxylation followed by conjugation with glucose, rendering the herbicide harmless to the crop. researchgate.net In contrast, susceptible weeds are unable to metabolize the herbicide as efficiently, leading to the inhibition of HPPD and subsequent plant death. The specific structural features of the herbicide, including substitutions on the cyclohexane-1,3-dione ring, can influence this metabolic rate and, consequently, the selectivity profile. bohrium.com

Antiviral Research Potential

The exploration of small molecules for antiviral properties is a constant endeavor in pharmaceutical research. While direct in vitro antiviral studies specifically investigating this compound are limited in the current body of scientific literature, the broader chemical space of cyclohexane-1,3-dione derivatives has been explored for various biological activities.

Inhibition of Viral Replication Pathways in in vitro Models

Currently, there is a lack of specific published research demonstrating the inhibition of viral replication pathways by this compound in in vitro models. General antiviral screening programs often test large libraries of diverse chemical compounds against various viruses. While some indole-3-carboxylic acid derivatives have shown in vitro activity against SARS-CoV-2, there is no direct evidence to suggest that this compound possesses similar properties. nih.gov Further research would be necessary to determine if this specific compound or its derivatives exhibit any meaningful antiviral activity.

Enzyme Inhibitory Applications

The primary and most well-documented biochemical function of this compound and its analogs is the inhibition of the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD).

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition in Plant Metabolism

p-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the metabolic pathway of tyrosine in plants. It catalyzes the conversion of p-hydroxyphenylpyruvate to homogentisate. nih.gov Homogentisate is a crucial precursor for the biosynthesis of plastoquinone (B1678516) and tocopherol (Vitamin E). Plastoquinone is an essential cofactor for the biosynthesis of carotenoids and also plays a vital role in the photosynthetic electron transport chain. nih.gov

By inhibiting HPPD, this compound and other triketone herbicides disrupt the production of these essential molecules. The lack of plastoquinone leads to a downstream inhibition of phytoene (B131915) desaturase, a key enzyme in the carotenoid biosynthesis pathway. Carotenoids are vital for protecting chlorophyll (B73375) from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms observed in treated plants. Ultimately, the disruption of photosynthesis and other vital processes leads to the death of the plant. bohrium.com

Table 1: Inhibitory Activity of Selected Cyclohexane-1,3-dione Derivatives against HPPD

CompoundTarget Organism/EnzymeIC50 ValueReference
2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC)Rat Liver HPPD~40 nM nih.gov
2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chainPlant HPPD0.18 ± 0.02 μM nih.gov
Sulcotrione (commercial herbicide)Plant HPPD0.25 ± 0.02 μM nih.gov

This table presents data for compounds structurally related to this compound to illustrate the inhibitory potential of this chemical class.

Receptor Tyrosine Kinase (RTK) Inhibition in Cellular Signaling

Derivatives of cyclohexane-1,3-dione, the core structure of this compound, have been identified as inhibitors of receptor tyrosine kinases (RTKs). RTKs are a family of cell surface receptors that play a critical role in cellular signaling pathways, controlling processes such as cell growth, differentiation, and metabolism. The abnormal activation of certain RTKs, such as the epidermal growth factor receptor (EGFR) and c-Met, is a known driver in the proliferation of various cancer cells. nih.govnih.gov

Research into a series of cyclohexane-1,3-dione derivatives has demonstrated their potential to inhibit RTK activity. This inhibitory action is a key mechanism behind the observed cytotoxic effects of these compounds against certain cancer cell lines. While direct studies on this compound are limited, the established activity of its parent scaffold suggests that it may also exhibit RTK inhibitory properties. The unique cyclopropyl (B3062369) group at the 5-position could influence its binding affinity and selectivity for different RTKs.

Table 1: Representative Receptor Tyrosine Kinase Inhibition by Cyclohexane-1,3-dione Derivatives

Derivative ClassTarget RTKObserved EffectReference
Cyclohexane-1,3-dione Derivativesc-Kit, EGFRStrong inhibitory activity
Cyclohexane-1,3-dione Derivativesc-MetImplicated in inhibition nih.gov

Note: This table presents data for the broader class of cyclohexane-1,3-dione derivatives, as specific data for this compound is not currently available in the public domain.

Broader Biological Pathways and Cellular Studies

The biological activities of cyclohexane-1,3-dione derivatives extend to various cellular models, highlighting their potential to influence broader biological pathways.

Activity in in vitro Cellular Models (e.g., PC-12 cells, Non-Small Cell Lung Cancer cell lines)

In vitro studies have shown that cyclohexane-1,3-dione derivatives exhibit significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, such as H460 and A549. The A549 cell line, derived from human lung adenocarcinoma, is a widely used model for NSCLC research. synthego.com The cytotoxic effects of these derivatives in these cell lines are linked to their ability to inhibit critical cellular pathways, likely including the RTK signaling cascade.

In the context of neurobiology, PC-12 cells, derived from a rat pheochromocytoma, are a common model for studying neuronal differentiation and function. Research on cyclohexane-1,3-dione (CHD) derivatives has utilized a PC12-G93A-YFP high-throughput screening assay to identify compounds that can mitigate the toxicity associated with mutant SOD1 protein aggregation. nih.govnih.gov

Table 2: Representative Activity of Cyclohexane-1,3-dione Derivatives in in vitro Cellular Models

Cell LineDerivative ClassObserved EffectReference
H460 (NSCLC)Cyclohexane-1,3-dione DerivativesSignificant cytotoxicity
A549 (NSCLC)Cyclohexane-1,3-dione DerivativesSignificant cytotoxicity
PC-12 (Neuronal model)Cyclohexane-1,3-dione (CHD) DerivativesInhibition of mutant SOD1-dependent toxicity nih.govnih.gov

Note: This table presents data for the broader class of cyclohexane-1,3-dione derivatives, as specific data for this compound is not currently available in the public domain.

Effects on Mis-folded Protein Toxicity (e.g., Mutant SOD1) in Non-Human Organismal Models

Mutations in the Cu/Zn superoxide (B77818) dismutase (SOD1) enzyme are associated with familial forms of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease. nih.gov These mutations can lead to protein misfolding and aggregation, which is cytotoxic to motor neurons. nih.govfrontiersin.org

Studies on cyclohexane-1,3-dione (CHD) derivatives have identified several compounds that can inhibit the aggregation and toxicity of mutant SOD1 in a PC-12 cell-based assay. nih.govnih.gov This suggests that the cyclohexane-1,3-dione scaffold could be a promising starting point for the development of therapeutics targeting protein misfolding diseases. While a potent CHD analog was developed and showed good pharmacokinetic properties, it did not extend the lifespan in an ALS mouse model, indicating that further optimization is needed to translate the in vitro activity to an in vivo therapeutic effect. nih.gov The potential of this compound in this context remains to be investigated.

Investigation of Neuroprotective Effects in Neuronal Assays (in vitro and non-human in vivo)

The investigation into the effects of cyclohexane-1,3-dione derivatives on mutant SOD1 toxicity in PC-12 cells is a direct exploration of their potential neuroprotective effects. nih.govnih.gov By preventing the cytotoxic aggregation of mutant SOD1, these compounds demonstrate a mechanism for protecting neuronal-like cells from degeneration. nih.govnih.gov

Further research into novel analogs of cyclohexane-1,3-dione has aimed to improve their activity and permeability into neuronal cells. nih.gov Two new analogs were synthesized that showed enhanced permeability in primary cortical neurons while maintaining their potency in the PC-12 cell assay. nih.gov This line of research underscores the potential of the cyclohexane-1,3-dione scaffold in the development of neuroprotective agents. The specific contribution of a 5-cyclopropyl substitution to these neuroprotective properties has not yet been reported.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape on 5-Cyclopropylcyclohexane-1,3-dione

The current research landscape for this compound is primarily situated within the broader investigation of cyclohexane-1,3-dione derivatives. These compounds are recognized as versatile building blocks in synthetic organic chemistry and as core structures in various biologically active molecules. researchgate.netmdpi.com Research indicates that the cyclohexane-1,3-dione skeleton is a key molecular fragment in a class of both natural and synthetic compounds, including herbicides and drugs. mdpi.com

A significant area of research focuses on the herbicidal properties of this chemical class. Many commercial herbicides are derivatives of 1,3-cyclohexanedione, which function by inhibiting the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (Group 27). wikipedia.orgmdpi.com This enzyme is crucial for the production of essential molecules in plants. mdpi.com The unique structural feature of this compound, specifically the cyclopropyl (B3062369) group, is thought to impart distinct electronic and steric properties that could influence its biological activity.

Furthermore, derivatives of cyclohexane-1,3-dione are being actively explored for their therapeutic potential, particularly as anticancer agents. nih.gov Studies have demonstrated that compounds based on this scaffold can be synthesized to create novel 1,2,4-triazine (B1199460) derivatives that exhibit potent inhibitory activity against tyrosine kinases, such as c-Met, which is implicated in cancer cell growth. nih.govresearchgate.net These derivatives have shown promising results in in-vitro cytotoxicity assays against various cancer cell lines. nih.govresearchgate.net While much of this research has been conducted on a range of derivatives, it provides a strong rationale for investigating the specific properties of the 5-cyclopropyl variant.

Remaining Challenges and Open Questions in Chemical and Biological Understanding

Despite the promising context provided by research into the broader family of cyclohexane-1,3-diones, significant gaps remain in the specific understanding of this compound. A primary challenge is the limited number of studies dedicated exclusively to this particular compound, leaving many of its fundamental chemical and biological properties uncharacterized.

Key open questions include:

Influence of the Cyclopropyl Moiety: How does the cyclopropyl substituent at the 5-position specifically alter the compound's physicochemical properties, such as its acidity (pKa), tautomeric equilibrium, and reactivity, compared to other derivatives like those with methyl, propyl, or phenyl groups? wikipedia.orgnih.govgoogle.com

Biological Specificity: What is the precise inhibitory profile of this compound against the HPPD enzyme from various plant species? Understanding its efficacy and selectivity is crucial for any potential herbicidal application. mdpi.com

Anticancer Mechanism: If the compound exhibits anticancer properties, what is its exact mechanism of action? Does it function as a c-Met kinase inhibitor like other dione (B5365651) derivatives, and what is its binding affinity and mode of interaction with the target protein? nih.govnih.govresearchgate.net

Synthetic Accessibility and Derivatization: While general methods for synthesizing cyclohexane-1,3-dione derivatives exist, optimizing these routes for the 5-cyclopropyl variant and exploring its potential for further chemical modification to create novel libraries of compounds remain important challenges. researchgate.netmdpi.com

Emerging Research Avenues and Untapped Potential

The unique structure of this compound opens several emerging avenues for future research, leveraging the foundation laid by studies on related compounds.

Rational Drug Design: Computer-aided drug design (CADD) presents a significant opportunity. In silico screening and molecular modeling, which have been successfully used to identify potential c-Met inhibitors based on the cyclohexane-1,3-dione scaffold, could be applied to predict the anticancer potential of the 5-cyclopropyl derivative and guide the synthesis of more potent analogues. nih.govresearchgate.net

Agrochemical Development: There is untapped potential in a systematic evaluation of this compound as a next-generation herbicide. This involves not only in-vitro enzyme inhibition assays but also whole-plant screening to assess its spectrum of activity and crop selectivity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies could further elucidate the key structural features necessary for potent HPPD inhibition. mdpi.com

Precursor for Heterocyclic Synthesis: Cyclohexane-1,3-diones are valuable precursors for a wide array of heterocyclic compounds, including pyrans, pyridines, and quinolines, many of which possess their own interesting biological activities. researchgate.netresearchgate.net Exploring the use of this compound in multi-component reactions could lead to the discovery of novel chemical entities with potential applications in medicine and materials. researchgate.net

Probes for Chemical Biology: As a potential enzyme inhibitor, the compound could be developed into a chemical probe to study the function and regulation of HPPD or tyrosine kinases in biological systems, contributing to a deeper understanding of these important pathways. mdpi.comnih.gov

Contributions to Chemical Biology and Material Science Innovations

While still largely theoretical, the potential contributions of this compound and its future derivatives to chemical biology and material science are noteworthy.

Chemical Biology: The primary contribution lies in its potential as a selective inhibitor of key enzymes. As an HPPD inhibitor, it can serve as a tool to dissect plastoquinone (B1678516) biosynthesis in plants. mdpi.com If proven to be an effective and specific kinase inhibitor, it could aid in elucidating signaling pathways involved in cancer progression. nih.govresearchgate.net The development of such specific molecular probes is essential for advancing the field of chemical biology.

Material Science: The ability of the 1,3-dione functional group to act as a chelating agent for metal ions opens possibilities in material science. mdpi.com This property is fundamental to its inhibitory action on the ferrous ion in the active site of HPPD. mdpi.com This chelation capability could be harnessed to develop new metal-organic frameworks (MOFs), catalysts, or sensors. Furthermore, the dione structure presents a reactive scaffold that could be incorporated into polymers to create functional materials with unique thermal or chemical properties. The thermal stability of related ligand-metal complexes has been investigated, suggesting a potential avenue for creating novel, stable materials. mdpi.com

Q & A

Q. How does the cyclopropyl group influence regioselectivity in ring-opening reactions?

  • Methodological Answer :
  • Mechanistic Probes : Use isotopic labeling (13^{13}C) to trace bond cleavage sites.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of 12^{12}C and 13^{13}C analogs to infer transition states .

Data Contradiction Analysis

  • Example : Conflicting solubility data in polar vs. nonpolar solvents.
    • Resolution : Re-evaluate solvent purity and temperature controls. Use Hansen solubility parameters to reconcile discrepancies .

Theoretical Frameworks

  • Link studies to conceptual models like frontier molecular orbital theory (for cyclopropyl reactivity) or QSAR for biological activity predictions .

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